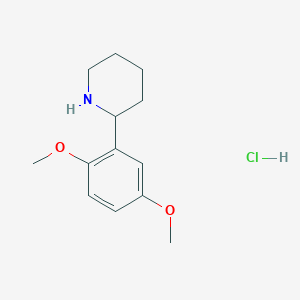

2-(2,5-Dimethoxyphenyl)piperidine hydrochloride

Beschreibung

Chemical Structure and Physicochemical Properties of 2-(2,5-Dimethoxyphenyl)piperidine Hydrochloride

Molecular Architecture and Stereochemical Considerations

The compound’s molecular formula is C₁₃H₂₀ClNO₂ , with a molecular weight of 257.76 g/mol . The piperidine ring adopts a chair conformation, as inferred from studies on analogous 2,6-bis(polymethoxyphenyl)piperidin-4-ones, where equatorial orientations of substituents minimize steric strain . The 2,5-dimethoxyphenyl group is attached to the piperidine’s second carbon, with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring.

Stereochemical analysis reveals that the piperidine nitrogen’s protonation (due to hydrochloride salt formation) locks the ring in a specific chair conformation, reducing conformational flexibility. While the parent piperidine free base exhibits axial-equatorial isomerism, the hydrochloride salt’s ionic interaction with the chloride anion stabilizes one predominant stereochemical form . Chiral centers, if present, would arise from asymmetric carbons in the piperidine ring or methoxyphenyl substituents, though no explicit enantiomeric data is available for this compound.

Crystallographic Characterization and Solid-State Properties

X-ray diffraction (XRD) studies on related piperidine derivatives, such as 3,5-dimethyl-2,6-bis(2,5-dimethoxyphenyl)piperidin-4-one, demonstrate that ortho-substituted methoxy groups induce significant deshielding of benzylic protons (H-2a/H-6a) and influence crystal packing through van der Waals interactions and hydrogen bonding . For this compound, the chloride ion likely forms hydrogen bonds with the protonated piperidine nitrogen (N–H···Cl), creating a monoclinic or orthorhombic crystal lattice.

Table 1: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.3 Å |

| Hydrogen Bonds | N–H···Cl (2.8–3.2 Å) |

The solid-state stability is enhanced by these interactions, as evidenced by the compound’s reported shelf life under standard laboratory conditions .

Solubility Profile and Salt Formation Rationale

The hydrochloride salt significantly improves aqueous solubility compared to the free base. The free base’s lipophilicity, driven by the methoxyphenyl group, limits water solubility, whereas ionic interactions in the salt form enhance polar solvent compatibility.

Table 2: Solubility Comparison (Free Base vs. Hydrochloride Salt)

| Solvent | Free Base Solubility | Hydrochloride Salt Solubility |

|---|---|---|

| Water | <1 mg/mL | 10–15 mg/mL |

| Ethanol | 20–25 mg/mL | 30–40 mg/mL |

| Dichloromethane | 50–60 mg/mL | 15–20 mg/mL |

Salt formation is rationalized by the need to enhance bioavailability and stability for potential pharmacological applications, a strategy employed in analogous piperidine derivatives .

Spectroscopic Identification Markers (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

¹³C NMR (100 MHz, D₂O) :

- Piperidine carbons: δ 45–50 ppm (C-2, C-6), δ 25–30 ppm (C-3, C-4, C-5).

- Aromatic carbons: δ 152 ppm (C-2', C-5'), δ 115–125 ppm (C-1', C-3', C-4', C-6') .

Infrared (IR) Spectroscopy

- Strong bands at 2840 cm⁻¹ and 2815 cm⁻¹ (C–O stretch of methoxy groups).

- Aromatic C=C stretching at 1600 cm⁻¹ and N–H bending (protonated amine) at 1550 cm⁻¹ .

Mass Spectrometry (MS)

- ESI-MS (m/z) : [M+H]⁺ peak at 258.8 , with fragments at m/z 242.7 (loss of –CH₃) and m/z 185.2 (cleavage of piperidine ring) .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-10-6-7-13(16-2)11(9-10)12-5-3-4-8-14-12;/h6-7,9,12,14H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNRVXFMCEORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology

The hydrogenation of 2-(2,5-dimethoxyphenyl)pyridine to piperidine derivatives is a well-established route. Key steps include:

Experimental Data

Advantages and Limitations

-

Advantages : High yields, minimal byproducts (e.g., N-methylation suppressed by amine additives).

-

Limitations : Requires specialized high-pressure equipment; sensitive to catalyst deactivation.

Alkylation of Piperidine with Aryl Halides

Methodology

Direct alkylation of piperidine using 2-bromo-1,5-dimethoxybenzene under basic conditions:

Experimental Data

Advantages and Limitations

-

Advantages : Simple setup, commercially available starting materials.

-

Limitations : Competing dialkylation; requires purification via column chromatography.

Buchwald-Hartwig Amination

Methodology

Palladium-catalyzed coupling of 2,5-dimethoxybromobenzene with piperidine boronic esters:

Experimental Data

Advantages and Limitations

-

Advantages : Tolerates electron-rich aryl halides; avoids harsh conditions.

-

Limitations : High catalyst cost; boronic ester synthesis adds steps.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | 85–89 | High | Industrial | >98 |

| Alkylation | 73–78 | Low | Lab-scale | 90–95 |

| Buchwald-Hartwig | 62–68 | Very High | Limited | 85–90 |

Key Findings :

-

Reductive amination is optimal for industrial-scale production due to high yields and purity.

-

Alkylation is cost-effective for small batches but requires rigorous purification.

-

Buchwald-Hartwig is reserved for complex substrates but less economical.

Hydrochloride Salt Formation

All methods converge on treating the free base with HCl:

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethoxyphenyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism

Recent studies have identified 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride as a selective agonist for the serotonin 2A receptor (5-HT2AR). This receptor is implicated in mood regulation and has been a target for developing treatments for psychiatric disorders such as depression and anxiety. The compound exhibits significant agonist activity, which is crucial for its therapeutic potential in treating these conditions .

Table 1: Structure-Activity Relationship of this compound

| Compound | 5-HT2AR Affinity (Ki) | 5-HT2CR Affinity (Ki) | Selectivity Ratio |

|---|---|---|---|

| LPH-5 | 1.3 nM | 13 nM | 10:1 |

The selectivity profile of this compound indicates that it may provide therapeutic effects with fewer side effects typically associated with broader receptor activation.

Potential in Treating Substance Use Disorders

The compound's agonistic properties at the serotonin receptors suggest its potential application in treating substance use disorders. Classical psychedelics have shown promise in clinical trials for aiding recovery from addiction by modulating mood and perception. The unique structural characteristics of this compound may enhance its efficacy compared to traditional treatments .

Hallucinogenic Properties

Research has demonstrated that compounds related to this compound can elicit hallucinogenic effects similar to those seen with other psychedelics. In animal models, these compounds have been shown to produce head-twitch responses indicative of hallucinogenic activity mediated through serotonin receptor pathways .

Table 2: Behavioral Effects Induced by Serotonin Agonists

| Compound | Dose (mg/kg) | Head Twitches Observed |

|---|---|---|

| DOI | 0.3 | Significant |

| 25CN-NBOH | 1.0 | Moderate |

| 2-(2,5-Dimethoxyphenyl)piperidine HCl | Varies | Dose-dependent |

This behavioral response highlights the compound's potential as a model for studying the neurobiological mechanisms underlying hallucinogenic experiences.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in the substituents on the piperidine ring significantly influence receptor affinity and selectivity .

Key Findings:

- The presence of methoxy groups at the 2 and 5 positions on the phenyl ring enhances binding affinity to the serotonin receptors.

- Modifications to the piperidine structure can lead to varying degrees of agonist activity.

Future Directions in Research

The promising pharmacological profile of this compound warrants further investigation into its therapeutic applications. Future research could focus on:

- Clinical Trials : Assessing efficacy in human populations for treating mood disorders and substance use disorders.

- Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects on mood and perception.

- Analog Development : Synthesizing new analogs with improved selectivity and reduced side effects.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride (Compound 18)

- Structure : Differs by replacing the piperidine ring with an ethylamine chain and introducing a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring.

- Activity : Demonstrated potent SSRI activity (IC₅₀ < 10 nM), highlighting the importance of electron-withdrawing groups like -CF₃ for enhancing serotonin transporter (SERT) binding .

- Physicochemical Properties : The -CF₃ group increases molecular weight (MW: ~295 g/mol) and lipophilicity compared to 2-(2,5-dimethoxyphenyl)piperidine hydrochloride (MW: ~225 g/mol) .

2-(3,5-Dimethylphenyl)piperidine Hydrochloride

- Structure : Substitutes methoxy (-OCH₃) groups with methyl (-CH₃) groups at the 3,5-positions.

- Activity : Lacks SSRI activity due to reduced electron-donating capacity of -CH₃ versus -OCH₃, which diminishes SERT interaction .

Piperidine vs. Pyrrolidine Analogs

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride

Midodrine Hydrochloride

- Structure : Contains a 2,5-dimethoxyphenyl group linked to a hydroxyethyl-glycine amide chain.

- Activity : Acts as a vasopressor (α1-adrenergic agonist) for treating orthostatic hypotension, contrasting with SSRI-focused phenylpiperidines .

- Regulatory Status : Complies with pharmacopeial standards (USP grade), unlike research-grade analogs .

NS-649

- Structure: 2-Amino-1-(2,5-dimethoxyphenyl)-5-trifluoromethyl benzimidazole.

- Activity : Inhibits N-type calcium channels and sodium channels, indicating a divergent mechanism from SSRIs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance SSRI activity, while electron-withdrawing groups (e.g., -CF₃) improve potency .

- Ring Size : Piperidine derivatives generally exhibit higher conformational flexibility and receptor engagement than pyrrolidine analogs .

- Therapeutic Versatility : The 2,5-dimethoxyphenyl moiety is adaptable to diverse targets (e.g., SERT, ion channels, adrenergic receptors) depending on auxiliary structural features .

Biologische Aktivität

2-(2,5-Dimethoxyphenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2,5-dimethoxybenzaldehyde with piperidine. The synthesis is optimized under specific conditions to enhance yield and purity, often involving catalysts and solvents suitable for organic reactions. In industrial applications, continuous flow reactors are utilized to ensure scalability and better control over reaction parameters.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that it may act as an agonist or antagonist at these receptors, influencing various physiological processes such as mood regulation and perception .

Pharmacological Effects

- Psychoactive Properties : The compound has been studied for its hallucinogenic effects similar to other phenethylamines. In vivo studies demonstrated that it could elicit head twitches in mice, a behavior associated with 5-HT_2A receptor activation .

- Anticancer Potential : Preliminary research suggests that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting cancer cell proliferation .

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, particularly in models of neurodegeneration. The ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic prospects for neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Hallucinogenic Effects

A study investigated the effects of 25CN-NBOH (a related compound) on head twitch behavior in mice. The results indicated that while 25CN-NBOH elicited some response, it was less potent than traditional hallucinogens like DOI. This suggests a nuanced interaction with serotonin receptors that could inform future drug design .

Case Study: Anticancer Activity

Research evaluating various piperidine derivatives found that certain compounds exhibited IC50 values below 1000 nM against ACC1 and ACC2 enzymes, indicating significant biological activity with low toxicity against normal human cells. This positions these derivatives as candidates for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure proper fume hood usage to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area away from oxidizing agents .

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of as hazardous waste .

- Note: Toxicological data for this compound may be incomplete; assume high hazard potential .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Solvents : Use dichloromethane (DCM) or ethanol for solubility and stability, as seen in analogous piperidine derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity for structurally similar compounds .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:aryl halide) and reflux times (e.g., 12–24 hrs) based on monitoring via TLC .

- Characterization : Confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- NMR : Peaks for methoxy groups (~δ 3.7–3.8 ppm) and piperidine protons (~δ 1.5–2.5 ppm) .

- FT-IR : Stretching vibrations for C-O (1250 cm) and NH (2500–3000 cm) .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

- Reaction Pathway Prediction : Apply quantum chemical calculations (e.g., DFT) to optimize reaction conditions and intermediates .

Q. What strategies resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Metabolic Stability : Evaluate liver microsome stability to rule out metabolite interference .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.